molecular formula C15H13N3OS2 B2894661 4-methyl-N-(2-(thiophen-3-yl)benzyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1797322-40-7

4-methyl-N-(2-(thiophen-3-yl)benzyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2894661
M. Wt: 315.41
InChI Key: HEMMFUPYHUBEIM-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(thiophen-3-yl)benzyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis : Research has delved into the synthesis of heterocyclic compounds using thiophene derivatives. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards the formation of various heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives showcases the versatility of thiophene compounds in synthesizing a wide range of heterocycles with potential biological activities (Mohareb et al., 2004).
  • 1,2,4-Thiadiazole Derivatives : The preparation of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides highlights the chemical flexibility and synthetic utility of thiadiazole derivatives in creating compounds with potential biological activity (Takikawa et al., 1985).

Anticancer Evaluation

  • Anticancer Activity : Novel Schiff’s bases containing thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity against several human cancer cell lines. Some compounds exhibited promising anticancer activity, highlighting the therapeutic potential of thiadiazole derivatives (Tiwari et al., 2017).
  • Synthesis of Anticancer Agents : Research into thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety has demonstrated potent anticancer agents, showing significant activity against the HepG-2 cell line. This underscores the importance of thiadiazole derivatives in developing new pharmacophores with anticancer properties (Gomha et al., 2017).

Drug-Like Molecule Development

  • Nematicidal Activity : Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group have shown significant nematocidal activity against Bursaphelenchus xylophilus. These findings indicate the potential of such compounds as lead compounds for developing new nematicides (Liu et al., 2022).
  • Polymer Solar Cells : The use of a copolymer, integrating thiophene derivatives for high-efficiency polymer solar cells, represents an innovative application of thiophene-based compounds in material science, indicating their potential beyond biomedical applications (Qin et al., 2009).

properties

IUPAC Name

4-methyl-N-[(2-thiophen-3-ylphenyl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10-14(21-18-17-10)15(19)16-8-11-4-2-3-5-13(11)12-6-7-20-9-12/h2-7,9H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMMFUPYHUBEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(thiophen-3-yl)benzyl)-1,2,3-thiadiazole-5-carboxamide

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